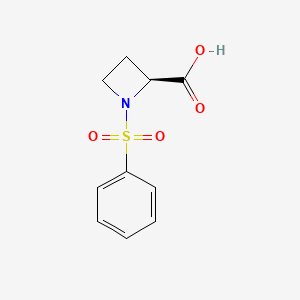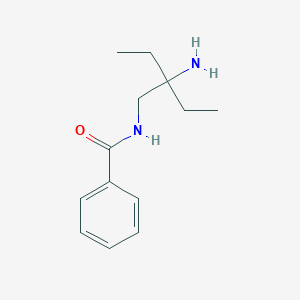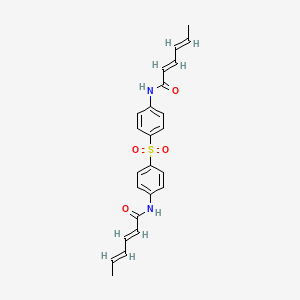![molecular formula C15H12N4O3 B7549392 2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid, commonly known as BTA-ALA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of benzotriazole, which is a heterocyclic compound with a triazole ring structure. BTA-ALA has been studied for its ability to act as a photosensitizer, which can be used in photodynamic therapy for cancer treatment. In addition, it has also been investigated for its antimicrobial and antioxidant properties.
作用機序
The mechanism of action of BTA-ALA as a photosensitizer involves the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cellular components, including DNA, proteins, and lipids. In cancer cells, this damage can lead to cell death. In addition, BTA-ALA has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
BTA-ALA has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and antioxidant properties, it has also been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for the development of new anti-inflammatory agents.
実験室実験の利点と制限
One of the main advantages of using BTA-ALA in lab experiments is its versatility. It can be used in a wide range of applications, including photodynamic therapy, antimicrobial agents, and anti-inflammatory agents. In addition, it is relatively easy to synthesize and purify.
However, there are also some limitations to using BTA-ALA in lab experiments. One of the main limitations is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations. In addition, its effectiveness as a photosensitizer can be limited by factors such as tissue penetration and oxygen availability.
将来の方向性
There are many potential future directions for research on BTA-ALA. One area of interest is the development of new photodynamic therapy protocols using BTA-ALA. This could involve optimizing the dosing and timing of BTA-ALA administration, as well as developing new light sources and delivery methods.
Another area of interest is the development of new antimicrobial agents based on BTA-ALA. This could involve modifying the structure of BTA-ALA to enhance its antimicrobial activity, as well as testing its effectiveness against new and emerging pathogens.
Finally, there is also potential for research on the use of BTA-ALA in other applications, such as anti-inflammatory agents or as a diagnostic tool for certain diseases. Overall, BTA-ALA is a promising compound with many potential applications in scientific research.
合成法
The synthesis of BTA-ALA involves the reaction of 2-aminophenylacetic acid with benzotriazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder with a melting point of approximately 160-165°C.
科学的研究の応用
BTA-ALA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in photodynamic therapy for cancer treatment. BTA-ALA has been shown to be an effective photosensitizer, which can generate reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
In addition to its potential use in cancer treatment, BTA-ALA has also been investigated for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, including antibiotic-resistant strains. This makes it a promising candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(21)7-9-2-1-3-11(6-9)16-15(22)10-4-5-12-13(8-10)18-19-17-12/h1-6,8H,7H2,(H,16,22)(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQKBKOFWFLYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=NNN=C3C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)


![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)


![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)


![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)